2-(Methylthio)-5-nitropyridine
Overview
Description
“2-(Methylthio)-5-nitropyridine” suggests a pyridine molecule (a six-membered ring with one nitrogen atom and five carbon atoms) that has a nitro group (-NO2) attached at the 5th position and a methylthio group (-SCH3) attached at the 2nd position .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the nitro and methylthio groups onto a pyridine ring. This could potentially be achieved through electrophilic aromatic substitution reactions, but the specifics would depend on the reagents and conditions used .Molecular Structure Analysis
The molecular structure would be based on the pyridine ring, with the nitro group and methylthio group attached. The exact geometry could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
As a nitro-aromatic compound, “2-(Methylthio)-5-nitropyridine” could potentially undergo reactions like reduction of the nitro group to an amino group, or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Nitro-aromatic compounds are often pale yellow to dark brown solids, and many are explosive. The presence of the electron-withdrawing nitro group can also make the aromatic ring more susceptible to electrophilic attack .Scientific Research Applications
Peptide Synthesis and Disulfide Formation:
- Rabanal, DeGrado, and Dutton (1996) demonstrated the use of 2,2′-dithiobis(5-nitropyridine) in activating the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This reagent was utilized in the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).
Conformational Stability and Vibrational Analysis:
- Balachandran, Lakshmi, and Janaki (2012) conducted a study on the conformational stability and vibrational spectra of related compounds, using density functional theory and spectroscopy. This research provided insights into molecular stability and bond strength, along with charge transfer in the molecules (Balachandran, Lakshmi, & Janaki, 2012).
Determination of Sulfhydryl Compounds in Biological Samples:
- Swatditat and Tsen (1972) found that 2,2′-dithiobis-(5-nitropyridine) was effective for spectrophotometric determination of simple sulfhydryl (-SH) compounds in biological samples, providing a more sensitive alternative to other color reagents (Swatditat & Tsen, 1972).
Development of Fluorescent Probes:
- Singh, Thakur, Raj, and Pandey (2020) developed fluorescent compounds based on 2-aminoethylpyridine for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This has potential applications in detecting trace metals in water and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Vibrational and Quantum Chemical Studies:
- Sivaprakash, Prakash, Mohan, and Jose (2019) performed quantum chemical calculations and spectroscopic investigations on similar compounds, contributing to the understanding of molecular structures and their electronic properties. This research is crucial for understanding intramolecular charge transfer and chemical reactivity (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Synthesis of Nitropyridine Derivatives:
- Chunikhin, Rodinovskaya, and Shestopalov (2003) explored the synthesis of 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones, which have implications in organic synthesis and potentially in pharmaceutical research (Chunikhin, Rodinovskaya, & Shestopalov, 2003).
Substitution Reactions and Pathway to Disubstituted Pyridines:
- Bakke and Sletvold (2003) investigated reactions involving 5-nitropyridine-2-sulfonic acid, leading to the formation of various substituted pyridines. This study provides insights into organic synthesis techniques (Bakke & Sletvold, 2003).
Antimitotic Agents and Structure-Activity Studies:
- Temple, Rener, Waud, and Noker (1992) found that derivatives of 5-nitropyridine showed antitumor activity in mice, indicating potential applications in cancer research (Temple, Rener, Waud, & Noker, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUATXLIQPPUGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403318 | |
Record name | 2-(methylthio)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-5-nitropyridine | |
CAS RN |
20885-21-6 | |
Record name | 2-(methylthio)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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